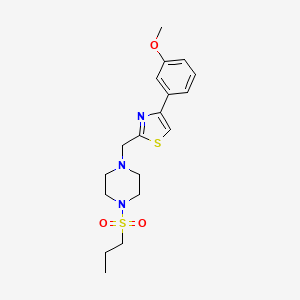
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole, also known as PVT1, is a small molecule inhibitor that has shown promising results in scientific research applications. This molecule has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. In
Wirkmechanismus
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole works by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. These enzymes are known as protein arginine methyltransferases (PRMTs). PRMTs play a key role in the regulation of gene expression and protein function. By inhibiting the activity of PRMTs, this compound can prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PRMTs, which can lead to a reduction in the proliferation of cancer cells. This compound has also been found to reduce inflammation by inhibiting the activity of certain inflammatory cytokines. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole in lab experiments is its low toxicity profile. This makes it a safe and effective candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the development of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole. One potential direction is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in scientific research applications. It has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. This compound has been extensively studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases. It has several advantages, including a low toxicity profile, but also has some limitations, such as low solubility in water. There are several future directions for the development of this compound, including the development of this compound-based therapies and the optimization of the synthesis method.
Synthesemethoden
The synthesis of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenyl isothiocyanate with 4-(propylsulfonyl)piperazine in the presence of a base. This reaction results in the formation of the thiazole ring and the piperazine side chain. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes that are involved in the regulation of cell growth and proliferation. This molecule has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-11-26(22,23)21-9-7-20(8-10-21)13-18-19-17(14-25-18)15-5-4-6-16(12-15)24-2/h4-6,12,14H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHKTRJCSYTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

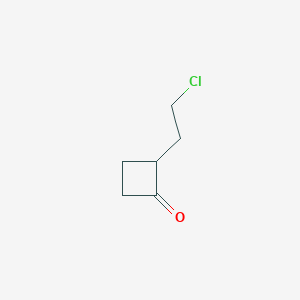
![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)

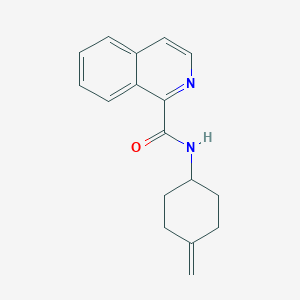

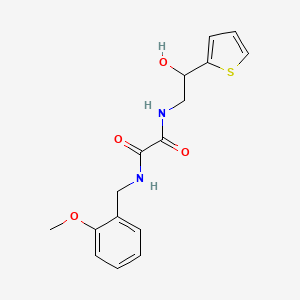
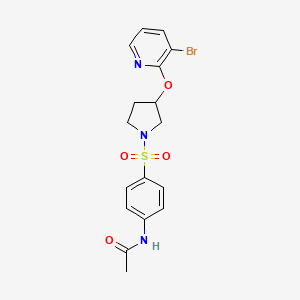

![3-[3-[Methyl-[(5-methyl-1,2-oxazol-4-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2950568.png)
